![molecular formula C24H20N4O5 B11930999 3-[2-[[1-[2-(4-Methylanilino)-2-oxoethyl]-2,5-dioxo-4-imidazolidinylidene]methyl]-1-pyrrolyl]benzoic acid](/img/structure/B11930999.png)

3-[2-[[1-[2-(4-Methylanilino)-2-oxoethyl]-2,5-dioxo-4-imidazolidinylidene]methyl]-1-pyrrolyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

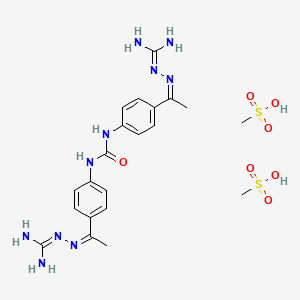

Integrin-IN-27 is a synthetic compound designed to target integrin receptors, which are transmembrane proteins involved in cell adhesion and signal transduction. Integrins play a crucial role in various physiological processes, including cell migration, immune response, and tissue repair. Integrin-IN-27 has garnered significant attention due to its potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and autoimmune disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Integrin-IN-27 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically begins with the preparation of a core scaffold, followed by the introduction of functional groups that enhance its binding affinity to integrin receptors. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods: Industrial production of Integrin-IN-27 requires optimization of reaction conditions to achieve high yield and purity. This involves scaling up the synthesis process, ensuring consistent quality control, and employing advanced purification techniques such as chromatography and crystallization. The use of automated reactors and continuous flow systems can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: Integrin-IN-27 undergoes various chemical reactions, including:

Oxidation: Conversion of specific functional groups to enhance its stability and bioavailability.

Reduction: Modification of certain moieties to improve its binding affinity to integrin receptors.

Substitution: Introduction of different substituents to fine-tune its pharmacokinetic properties.

Common Reagents and Conditions: Reagents commonly used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., alkyl halides). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired modifications.

Major Products: The major products formed from these reactions are derivatives of Integrin-IN-27 with enhanced therapeutic properties, such as increased potency, selectivity, and reduced toxicity.

Scientific Research Applications

Integrin-IN-27 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study integrin-ligand interactions and to develop new integrin-targeting drugs.

Biology: Employed in cell-based assays to investigate the role of integrins in cell adhesion, migration, and signal transduction.

Medicine: Explored as a potential therapeutic agent for treating cancer, cardiovascular diseases, and autoimmune disorders by modulating integrin-mediated pathways.

Industry: Utilized in the development of diagnostic assays and drug delivery systems targeting integrin receptors.

Mechanism of Action

Integrin-IN-27 exerts its effects by binding to specific integrin receptors on the cell surface, thereby modulating their activity. The binding of Integrin-IN-27 to integrin receptors triggers conformational changes that activate downstream signaling pathways, such as the Ras- and Rho-GTPase, TGFβ, Hippo, Wnt, Notch, and sonic hedgehog pathways . These pathways play critical roles in regulating cell proliferation, migration, and survival, making Integrin-IN-27 a promising candidate for therapeutic intervention in various diseases.

Comparison with Similar Compounds

Integrin-IN-27 can be compared with other integrin-targeting compounds, such as:

Eptifibatide: A small-molecule inhibitor of the αIIbβ3 integrin, used in the treatment of acute coronary syndromes.

Tirofiban: Another small-molecule inhibitor of the αIIbβ3 integrin, with similar therapeutic applications.

Uniqueness of Integrin-IN-27: Integrin-IN-27 stands out due to its high specificity and affinity for integrin receptors, making it a potent modulator of integrin-mediated signaling pathways. Its unique chemical structure allows for fine-tuning of its pharmacokinetic properties, enhancing its therapeutic potential compared to other integrin-targeting compounds.

Integrin-IN-27 represents a promising avenue for scientific research and therapeutic development, with potential applications spanning chemistry, biology, medicine, and industry. Its ability to modulate integrin-mediated pathways opens up new possibilities for treating a wide range of diseases.

Properties

IUPAC Name |

3-[2-[[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O5/c1-15-7-9-17(10-8-15)25-21(29)14-28-22(30)20(26-24(28)33)13-19-6-3-11-27(19)18-5-2-4-16(12-18)23(31)32/h2-13H,14H2,1H3,(H,25,29)(H,26,33)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCKKLXERBMNHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=CC(=C4)C(=O)O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B11930918.png)

![acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B11930923.png)

![Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B11930951.png)

![4-[[1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]anilino]-2-methyl-1-oxopropan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B11930966.png)